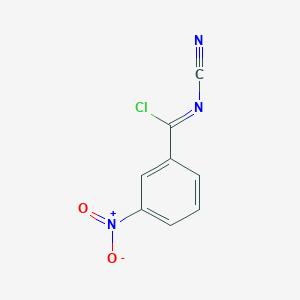
N-Cyano-3-nitrobenzene-1-carboximidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyano-3-nitrobenzene-1-carboximidoyl chloride is an organic compound with the molecular formula C8H4ClN3O2. This compound is characterized by the presence of a cyano group (–CN), a nitro group (–NO2), and a carboximidoyl chloride group (–C(=NH)Cl) attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-3-nitrobenzene-1-carboximidoyl chloride typically involves the reaction of 3-nitrobenzonitrile with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Nitrobenzonitrile+Phosgene→N-Cyano-3-nitrobenzene-1-carboximidoyl chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and stringent safety protocols is essential due to the hazardous nature of phosgene.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyano-3-nitrobenzene-1-carboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under mild to moderate conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used to hydrolyze the compound.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of N-Cyano-3-aminobenzene-1-carboximidoyl chloride.
Hydrolysis: Formation of 3-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
N-Cyano-3-nitrobenzene-1-carboximidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-Cyano-3-nitrobenzene-1-carboximidoyl chloride involves its reactivity with nucleophiles and its ability to undergo reduction and hydrolysis. The cyano and nitro groups play a crucial role in its chemical behavior, influencing its reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Nitrobenzonitrile: Similar structure but lacks the carboximidoyl chloride group.
N-Cyano-3-aminobenzene-1-carboximidoyl chloride: Formed by the reduction of the nitro group in N-Cyano-3-nitrobenzene-1-carboximidoyl chloride.
3-Nitrobenzoic Acid: Formed by the hydrolysis of this compound.
Uniqueness
This compound is unique due to the presence of both cyano and nitro groups on the benzene ring, along with the reactive carboximidoyl chloride group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
10399-32-3 |
|---|---|
Fórmula molecular |
C8H4ClN3O2 |
Peso molecular |
209.59 g/mol |
Nombre IUPAC |
N-cyano-3-nitrobenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H4ClN3O2/c9-8(11-5-10)6-2-1-3-7(4-6)12(13)14/h1-4H |
Clave InChI |
FCAQWZJMZBHTKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



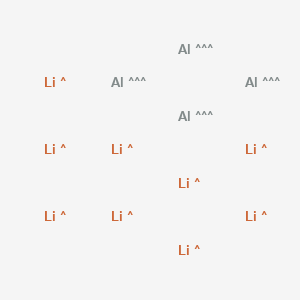
![3-(Phenylmethyl)[1,1'-biphenyl]-4-ol](/img/structure/B14716136.png)
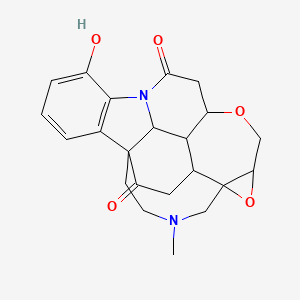

![1-Methyl-1-azoniabicyclo[2.2.2]octane](/img/structure/B14716162.png)
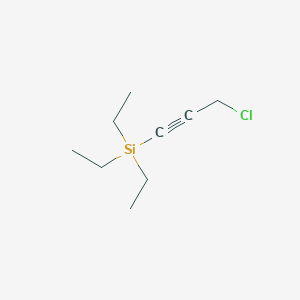


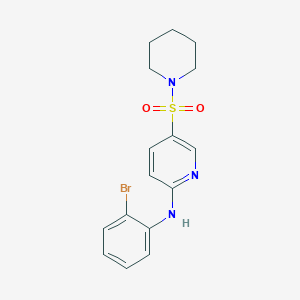
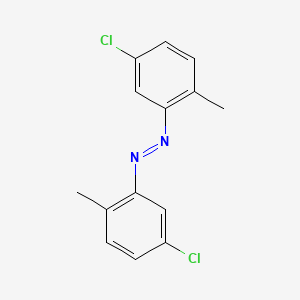

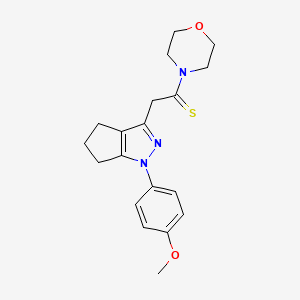
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)
